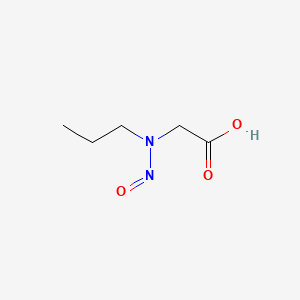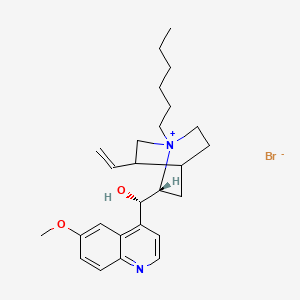
Quinine, hexylbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine, hexylbromide is a compound that combines the well-known antimalarial agent quinine with a hexylbromide group. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The addition of a hexylbromide group to quinine can potentially modify its chemical properties and biological activities, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinine, hexylbromide typically involves the bromination of quinine. One common method is to react quinine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process, and the product is subjected to rigorous quality control measures to ensure its purity and potency.
化学反応の分析
Types of Reactions
Quinine, hexylbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide group in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted quinine derivatives with various functional groups replacing the bromide.
科学的研究の応用
Quinine, hexylbromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications beyond malaria treatment, such as in the treatment of other parasitic infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of quinine, hexylbromide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: Quinine primarily targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death. The addition of the hexylbromide group may enhance its ability to interact with other molecular targets.
Pathways Involved: The compound may interfere with nucleic acid and protein synthesis, as well as glycolysis in parasites. It may also affect ion channels and membrane stability in cells.
類似化合物との比較
Quinine, hexylbromide can be compared with other quinoline-based compounds such as chloroquine and amodiaquine:
Chloroquine: Like quinine, chloroquine is used to treat malaria but has a different mechanism of action and resistance profile.
Amodiaquine: Another antimalarial agent with a similar structure to quinine but with different pharmacokinetic properties and side effects.
Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Primaquine
This compound stands out due to its unique combination of quinine and a hexylbromide group, which may offer distinct advantages in terms of its chemical reactivity and biological activities.
特性
CAS番号 |
63717-08-8 |
|---|---|
分子式 |
C26H37BrN2O2 |
分子量 |
489.5 g/mol |
IUPAC名 |
(S)-[(2R)-5-ethenyl-1-hexyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C26H37N2O2.BrH/c1-4-6-7-8-14-28-15-12-20(19(5-2)18-28)16-25(28)26(29)22-11-13-27-24-10-9-21(30-3)17-23(22)24;/h5,9-11,13,17,19-20,25-26,29H,2,4,6-8,12,14-16,18H2,1,3H3;1H/q+1;/p-1/t19?,20?,25-,26+,28?;/m1./s1 |
InChIキー |
HHVSGZJTRORQKO-RRAKKABASA-M |
異性体SMILES |
CCCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
正規SMILES |
CCCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


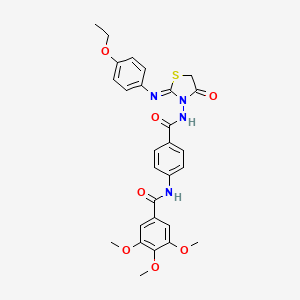

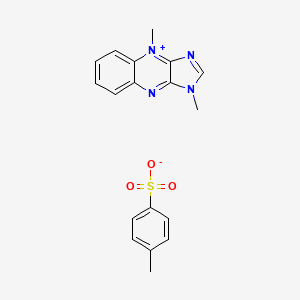
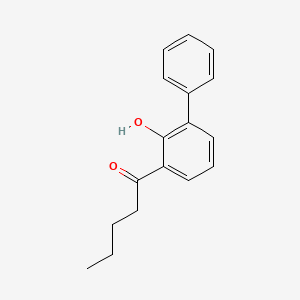

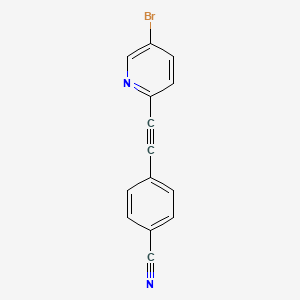
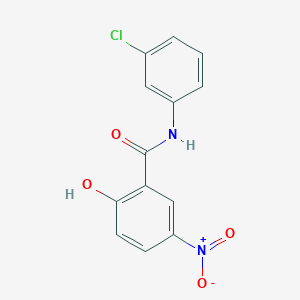
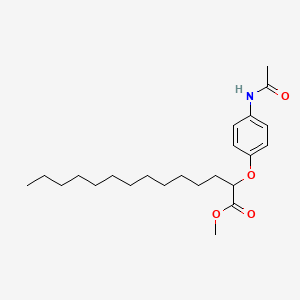
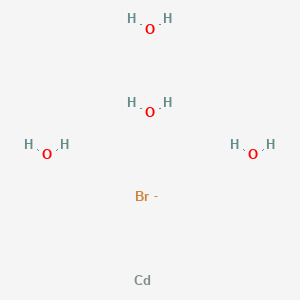

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
